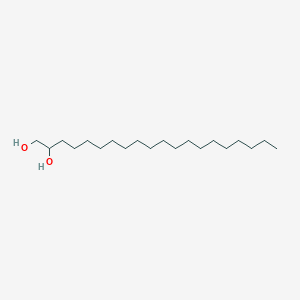

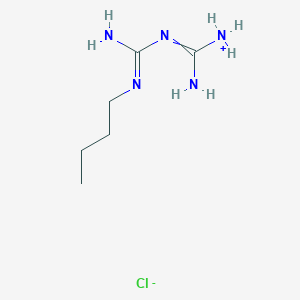

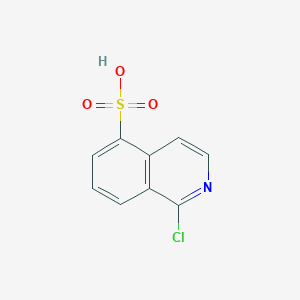

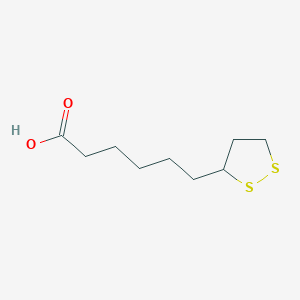

![molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4](/img/structure/B23802.png)

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolinone derivatives, such as trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone , often involves complex reactions that can include cyclization and alkylation processes. For instance, the synthesis of related compounds involves cyclocondensation of N-(2-chloroacetylamino)benzophenone with thiophenol/phenol under basic conditions, highlighting a method that might be adaptable for synthesizing our compound of interest (Yadav et al., 2000).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their chemical properties and potential applications. The structure generally features a quinolinone core, which can be functionalized with various substituents to alter its properties. Techniques like X-ray crystallography provide detailed insights into the conformations and stereochemistry of these molecules, as seen in related studies (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

Quinolinone derivatives participate in a variety of chemical reactions, influenced by their molecular structure. For example, the cyclization of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(4-chloroanilino) acrylate did not afford the intended 4-quinolinone derivative but yielded a pyrazoloquinolinone, illustrating the complexity of reactions involving these compounds (Isoda & Kanno, 1992).

科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives, including trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, have been extensively explored for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles known for their presence in numerous naturally occurring alkaloids. Their stability and the possibility to introduce various bioactive moieties make them attractive candidates for developing new medicinal agents. Research has shown that quinazoline derivatives exhibit significant antibacterial activity against various bacteria, highlighting their potential in addressing antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Quinazolines in Organic Synthesis and Biological Activities

Quinazolines, including the specific compound , serve as crucial scaffolds in organic synthesis for creating both natural and designed synthetic compounds. Their utilization in synthesizing biologically active compounds is significant due to their wide range of pharmacological actions, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This versatility underscores their importance in the development of new therapeutic agents, offering a valuable resource for chemists aiming to design more effective and safer drugs (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Applications in Treatment of Diseases

The specific compound's potential therapeutic applications extend to diseases lacking dependable treatments. For instance, in the context of combating Rotavirus infections, which are a significant cause of diarrhoea in infants and adults, in-silico studies have highlighted the efficacy of quinazoline derivatives. These studies have identified 2-{[2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]amino}-4(3H)-quinazolinone as a promising ligand targeting the VP4 protein involved in the pathogenesis of Rotavirus. This underscores the potential of such compounds in developing effective anti-Rotavirus medications, providing new avenues for treatment (Shaikh et al., 2022).

Synthetic Utilities and Heterocyclic Compounds

The synthetic utility of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines underscores the versatility of quinazoline derivatives in medicinal chemistry. This review highlights the various methods developed for synthesizing these compounds from the condensation of o-phenylenediamines with electrophilic reagents, offering a wealth of possibilities for the discovery of new compounds with desired biological activities (Ibrahim, 2011).

特性

IUPAC Name |

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPHZGOQSSEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534423 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone | |

CAS RN |

87152-97-4 |

Source

|

| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。